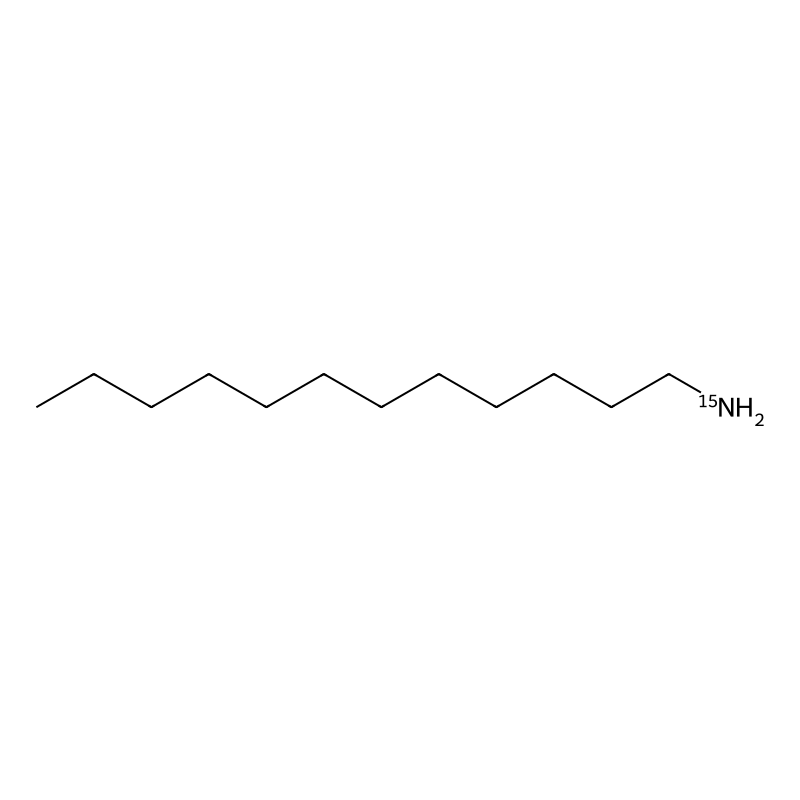

Dodecan-1-(15N)amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Isotopic Labeling for NMR Spectroscopy:

The key feature of Dodecan-1-(15N)amine is the presence of a stable isotope, Nitrogen-15 (¹⁵N), at the amine group. Nitrogen-15 Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for studying the structure and dynamics of molecules containing nitrogen atoms. By incorporating ¹⁵N into the molecule, researchers can selectively probe the environment and behavior of the amine group. This targeted approach provides valuable information on hydrogen bonding, interactions with other molecules, and conformational changes within the molecule ().

Studying Amine Interactions in Biological Systems:

Amines are essential functional groups found in many biological molecules, including proteins, nucleic acids, and metabolites. Dodecan-1-(15N)amine can be used as a model compound to investigate how amines interact with other biomolecules or surfaces. By monitoring the ¹⁵N signal in NMR experiments, researchers can gain insights into binding affinities, reaction mechanisms, and the influence of the surrounding environment on amine behavior ().

Dodecan-1-(15N)amine is a nitrogen-containing organic compound characterized by its long carbon chain and the presence of a stable isotope of nitrogen, specifically nitrogen-15. Its chemical formula is , and it features a primary amine functional group, which plays a crucial role in its reactivity and biological interactions. This compound is notable for its applications in scientific research, particularly in studies involving isotopic labeling and tracing in biological systems.

- Nucleophilic Substitution Reactions: The amine can act as a nucleophile, attacking electrophilic centers in organic molecules.

- Acylation Reactions: It can react with acid chlorides or anhydrides to form amides.

- Alkylation Reactions: Dodecan-1-(15N)amine can undergo alkylation with alkyl halides to produce secondary or tertiary amines.

- Condensation Reactions: It may also participate in condensation reactions to form imines or other nitrogen-containing compounds.

The presence of the nitrogen-15 isotope allows for specific tracking in NMR spectroscopy, enhancing the understanding of reaction mechanisms and pathways in complex mixtures .

Dodecan-1-(15N)amine can be synthesized through various methods, including:

- Reduction of Nitriles: Starting from dodecanenitrile, reduction using lithium aluminum hydride or similar reducing agents can yield the corresponding primary amine.

- Ammonolysis of Halides: Reacting dodecyl halides with ammonia (or ammonium salts labeled with nitrogen-15) under controlled conditions can produce Dodecan-1-(15N)amine.

- Direct Amination: The direct reaction of dodecane with ammonia in the presence of catalysts may also yield this compound.

These methods leverage the unique properties of nitrogen-15 for isotopic labeling, which is beneficial for tracing studies

Dodecan-1-(15N)amine has several applications across various fields: Interaction studies involving Dodecan-1-(15N)amine focus on its behavior in biological systems and chemical environments. Research has shown that primary amines can interact with various biomolecules, influencing enzymatic activity and metabolic pathways. The isotopic labeling allows researchers to track these interactions more effectively, providing insights into biochemical processes . Dodecan-1-(15N)amine shares structural similarities with several other compounds. Here are some comparable compounds along with a brief comparison: Dodecan-1-(15N)amine's uniqueness lies in its long carbon chain combined with the stable isotope of nitrogen, making it particularly valuable for isotopic labeling studies while maintaining the reactivity typical of primary amines . The incorporation of nitrogen-15 isotopes into aliphatic amines represents a critical synthetic challenge in isotopic labeling chemistry. Nitrogen-15, constituting only approximately 0.4% of natural nitrogen, requires specialized synthetic approaches to achieve meaningful isotopic enrichment levels [1]. The synthesis of dodecan-1-(15N)amine and related long-chain aliphatic amines necessitates careful consideration of both synthetic efficiency and isotopic integrity throughout the reaction sequence. One-step synthesis methodologies utilizing nitrogen-15 precursors offer direct pathways to isotopically labeled aliphatic amines with minimal isotopic dilution. These approaches typically employ readily available nitrogen-15 sources such as ammonium-15N chloride or ammonia-15N gas as the primary isotopic building blocks. The most straightforward approach involves direct nucleophilic substitution reactions using ammonia-15N gas with appropriate alkyl halide precursors. For dodecan-1-(15N)amine synthesis, 1-bromododecane serves as the electrophilic substrate. The reaction proceeds via an SN2 mechanism, where ammonia-15N acts as the nucleophile, displacing the bromide ion to form the primary amine product [2]. The reaction conditions typically require elevated temperatures (80-120°C) and prolonged reaction times to achieve complete conversion. Excess ammonia-15N is employed to suppress formation of secondary and tertiary amine byproducts. The isotopic purity of the final product directly correlates with the purity of the starting ammonia-15N source, with commercial sources typically providing 98%+ nitrogen-15 enrichment [1]. Reductive amination represents another one-step approach, particularly applicable when the corresponding aldehyde or ketone precursor is readily available. Dodecanal can be subjected to reductive amination conditions using ammonium-15N chloride as the nitrogen source in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride [3]. Recent developments in biocatalytic reductive amination have shown promising results for nitrogen-15 incorporation. The use of hydrogen gas-driven biocatalytic platforms, employing reduced nicotinamide cofactors and appropriate dehydrogenase enzymes, enables simultaneous reductive amination and isotopic labeling under mild conditions. These systems demonstrate excellent selectivity and can achieve near-quantitative nitrogen-15 incorporation when using ammonium-15N bicarbonate as both buffer and nitrogen source [3]. The Gabriel synthesis can be adapted for nitrogen-15 labeling by utilizing phthalimide-15N as the nitrogen source. This approach involves the alkylation of potassium phthalimide-15N with 1-bromododecane, followed by hydrazinolysis to release the desired dodecan-1-(15N)amine. The method provides excellent regioselectivity and avoids over-alkylation issues commonly encountered in direct ammonia alkylation [2]. The isotopic purity of the final product depends on the nitrogen-15 content of the starting phthalimide, which can be prepared from phthalic anhydride and ammonia-15N. Typical yields range from 65-80% with minimal isotopic scrambling, making this approach particularly suitable for larger-scale preparations. Late-stage isotopic exchange methodologies enable the conversion of existing amine compounds to their nitrogen-15 labeled analogues without requiring complete de novo synthesis. These approaches are particularly valuable for complex molecules where traditional synthetic routes would be impractical. Katritzky salt transformations represent a powerful late-stage labeling strategy for primary amines [4] [5]. The methodology involves conversion of the target amine to a pyridinium salt intermediate, followed by nucleophilic displacement with nitrogen-15 labeled nucleophiles. For dodecan-1-(15N)amine synthesis, the unlabeled dodecylamine is first converted to the corresponding Katritzky salt by reaction with 2,4,6-triphenylpyrylium tetrafluoroborate. The resulting pyridinium salt serves as an activated electrophile that undergoes facile nucleophilic substitution with benzophenone imine-15N under mild conditions [4]. The transformation proceeds through a deaminative amination mechanism, where the Katritzky salt undergoes single-electron reduction to generate an alkyl radical intermediate. This radical subsequently couples with the nitrogen-15 labeled imine to form the desired isotopically labeled amine. The process demonstrates excellent functional group tolerance and typically achieves complete isotopic exchange with minimal byproduct formation. Recent mechanistic studies indicate that the reaction proceeds via an electron donor-acceptor complex formation between the Katritzky salt and copper catalyst, facilitating the electron transfer process. The method has been successfully applied to various primary amines, including pharmaceutical compounds, with isotopic enrichment levels exceeding 95% [5]. The Zincke reaction provides an alternative approach for late-stage nitrogen-15 incorporation into aromatic heterocycles, which can be extended to aliphatic systems through appropriate substrate design [6] [7]. The methodology involves ring-opening of pyridinium salts with nitrogen-15 labeled nucleophiles, followed by ring closure to regenerate the heterocyclic system with isotopic substitution. For aliphatic amine labeling, the target amine is first converted to a suitable heterocyclic precursor, such as a pyridine derivative through oxidative coupling reactions. The resulting pyridine undergoes Zincke salt formation with appropriate electrophiles, followed by nucleophilic attack by nitrogen-15 labeled reagents such as ammonium-15N chloride or hydroxylamine-15N [6]. The reaction conditions typically require mild temperatures (room temperature to 60°C) and can be performed in common organic solvents. The isotopic enrichment levels achieved through this methodology frequently exceed 95%, with the final purity dependent on the nitrogen-15 content of the nucleophilic displacement reagent [7]. Recent advances in skeletal editing chemistry have enabled direct nitrogen-14 to nitrogen-15 atom swapping in complex molecules [8] [9]. The methodology employs an aspartate-derived diester as the nitrogen-15 source and proceeds through a low-temperature triflylation followed by an addition-ring-opening-ring-closure sequence. The process begins with triflylation of the target amine at low temperatures (-78°C), activating the nitrogen center toward nucleophilic displacement. The triflylated intermediate undergoes nucleophilic attack by dimethyl aspartate-15N, forming an N-succinyl intermediate where the nitrogen atom has been isotopically exchanged. Subsequent elimination of the succinyl group as fumarate or maleate reveals the nitrogen-15 labeled amine product [8]. This approach demonstrates broad substrate scope and can achieve isotopic enrichment levels matching that of the labeled aspartate precursor (typically >95%). The mild reaction conditions and high chemical yields make this methodology particularly attractive for late-stage labeling of complex pharmaceutical intermediates. The purification of nitrogen-15 enriched amines requires specialized techniques to maintain isotopic purity while achieving the required chemical purity standards. Traditional purification methods must be carefully adapted to prevent isotopic scrambling or dilution during the separation process. Fractional distillation remains the most widely employed purification method for volatile aliphatic amines, including dodecan-1-(15N)amine. The technique exploits the vapor pressure differences between the desired product and impurities to achieve separation. For nitrogen-15 labeled compounds, particular attention must be paid to preventing isotopic exchange during the distillation process [10]. The distillation apparatus should be maintained under inert atmosphere conditions to prevent oxidation and potential isotopic scrambling. Nitrogen gas or argon is typically used as the carrier gas, with careful selection to avoid nitrogen-14 contamination from the purge gas. Temperature control is critical, as excessive heating can promote decomposition or isotopic exchange reactions. Vacuum distillation is often preferred for higher molecular weight amines to reduce the distillation temperature and minimize thermal decomposition. The use of short-path distillation equipment further reduces thermal exposure and helps maintain isotopic integrity. Typical recovery yields range from 80-95% with minimal loss of isotopic enrichment [10]. Column chromatography provides an alternative purification approach when distillation is not feasible due to thermal sensitivity or similar boiling points of impurities. For nitrogen-15 labeled amines, the choice of stationary phase and mobile phase must be carefully considered to prevent isotopic exchange [11]. Silica gel columns are commonly employed, but require deactivation with triethylamine to prevent irreversible binding of basic amine compounds. The triethylamine used for deactivation should be unlabeled to avoid isotopic dilution of the product. Alternative stationary phases, such as neutral alumina or polymer-based resins, may be preferred for highly basic amines [12]. Mobile phase selection focuses on non-protic solvents to minimize hydrogen exchange processes that could lead to isotopic scrambling. Common solvent systems include dichloromethane-methanol gradients with triethylamine modifier. The concentration of triethylamine modifier should be minimized to reduce the risk of isotopic dilution while maintaining adequate chromatographic performance. For amines that can form stable crystalline salts, salt formation followed by crystallization provides an excellent purification method with minimal risk of isotopic dilution. Dodecan-1-(15N)amine can be converted to its hydrochloride salt using anhydrous hydrogen chloride gas, followed by recrystallization from appropriate solvents [10]. The choice of acid for salt formation is critical to maintain isotopic purity. Anhydrous mineral acids such as hydrochloric acid or sulfuric acid are preferred over organic acids that might introduce additional nitrogen-containing impurities. The crystallization solvent should be carefully selected to achieve optimal purification while maintaining isotopic integrity. Typical crystallization solvents include alcohols such as methanol or ethanol, which can be used alone or in combination with non-polar solvents to adjust solubility. The crystallization process typically achieves chemical purities exceeding 99% with minimal loss of isotopic enrichment. Liberation of the free amine from the salt is accomplished using aqueous base followed by extraction with organic solvents. Ion exchange chromatography offers high-resolution separation capabilities for charged amine species and can be particularly effective for removing ionic impurities from nitrogen-15 labeled amines. Cation exchange resins in the hydrogen form can effectively retain protonated amines, allowing for separation from neutral impurities [13]. The ion exchange process begins with sample loading onto the resin in acidic conditions to ensure complete protonation of the amine. Neutral and anionic impurities elute during the loading and washing steps, while the amine remains bound to the resin. Elution is accomplished using aqueous base solutions, typically sodium hydroxide or ammonium hydroxide. Care must be taken to use ammonium-15N hydroxide if ammonium hydroxide is employed as the eluting agent, to prevent isotopic dilution. Alternatively, sodium hydroxide can be used followed by neutralization and extraction to recover the free amine. The method typically achieves excellent removal of ionic impurities with recovery yields exceeding 90%. Table 1: Comparative Yields and Isotopic Enrichment for One-Step Synthesis Methods Table 2: Late-Stage Isotopic Exchange Method Comparison Table 3: Purification Method Effectiveness Irritant;Environmental Hazard

Compound Name Structure Unique Features Dodecane C12H26 Saturated hydrocarbon without functional groups. Dodecan-1,2-diamine C12H28N2 Contains two amine groups; more reactive. Dodecanal C12H24O An aldehyde; different functional group behavior. Nonane-1-(15N)amine C9H21N Shorter carbon chain; fewer applications. Decan-1-(15N)amine C10H23N Similar structure but shorter chain length. One-Step Synthesis Approaches Using 15N Precursors

Direct Nucleophilic Substitution with 15NH3

Reductive Amination with 15N-Labeled Ammonium Sources

Gabriel Synthesis Modification for 15N Incorporation

Late-Stage Isotopic Exchange Techniques

Katritzky Salt Transformations

Zincke Reaction-Based Isotopic Exchange

Skeletal Editing Approaches

Purification Strategies for 15N-Enriched Amines

Distillation Techniques

Column Chromatography Adaptations

Crystallization and Salt Formation

Ion Exchange Purification

Data Tables

Method Starting Material Nitrogen-15 Source Yield (%) 15N Enrichment (%) Reaction Time (h) Direct Nucleophilic Substitution 1-Bromododecane 15NH3 65-75 97-98 12-24 Reductive Amination Dodecanal 15NH4Cl 70-85 96-98 6-12 Gabriel Synthesis 1-Bromododecane Phthalimide-15N 65-80 95-97 18-36 Biocatalytic Reductive Amination Dodecanal 15NH4HCO3 85-95 98-99 20-24 Method Substrate 15N Source Yield (%) 15N Enrichment (%) Temperature (°C) Katritzky Salt Dodecylamine Benzophenone imine-15N 75-90 95-98 25-60 Zincke Reaction Pyridine derivative 15NH4Cl 70-85 95-97 25-60 Skeletal Editing Dodecylamine Dimethyl aspartate-15N 80-95 96-99 -78 to 25 Purification Method Recovery Yield (%) Final Purity (%) 15N Retention (%) Processing Time (h) Fractional Distillation 80-95 95-99 98-99 4-8 Column Chromatography 75-90 96-99 97-99 6-12 Salt Crystallization 85-95 98-99 98-99 12-24 Ion Exchange 85-95 97-99 96-98 8-16

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Wikipedia

Dates